molecular formula C7H6BN3O2S B14088569 (2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid

(2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B14088569
M. Wt: 207.02 g/mol
InChI Key: RTZBXELTXVGXRQ-UHFFFAOYSA-N
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Description

(2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid: is an organic compound with the molecular formula C7H6BN3O2S It is a boronic acid derivative that features both a thiazole and a pyrimidine ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst. The general reaction conditions include:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki-Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding boronic acid derivatives.

    Reduction: Formation of boronic esters.

    Substitution: Participation in cross-coupling reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol.

Major Products:

Scientific Research Applications

Chemistry: (2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: This compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules and its role in the development of new drugs.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the design of novel pharmaceuticals targeting specific biological pathways.

Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials and specialty chemicals .

Mechanism of Action

The mechanism of action of (2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The thiazole and pyrimidine rings contribute to the compound’s ability to bind to specific molecular targets, influencing various biological pathways .

Comparison with Similar Compounds

  • (2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid
  • (2-(Thiazol-4-yl)pyrimidin-5-yl)boronic acid
  • (2-(Thiazol-2-yl)pyridine-5-yl)boronic acid

Uniqueness: (2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid stands out due to its specific structural features, which confer unique reactivity and binding properties. The presence of both thiazole and pyrimidine rings enhances its versatility in chemical synthesis and biological applications compared to other boronic acid derivatives .

Properties

Molecular Formula

C7H6BN3O2S

Molecular Weight

207.02 g/mol

IUPAC Name

[2-(1,3-thiazol-2-yl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C7H6BN3O2S/c12-8(13)5-3-10-6(11-4-5)7-9-1-2-14-7/h1-4,12-13H

InChI Key

RTZBXELTXVGXRQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C2=NC=CS2)(O)O

Origin of Product

United States

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